molecular formula C6H4Cl2N2O2 B146558 4,5-Dichloro-2-nitroaniline CAS No. 6641-64-1

4,5-Dichloro-2-nitroaniline

Cat. No. B146558
CAS RN: 6641-64-1
M. Wt: 207.01 g/mol
InChI Key: FSGTULQLEVAYRS-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-nitroaniline is a chemical compound that has been shown to be an uncoupler of oxidative phosphorylation in ciliates . It has a molecular formula of C6H4Cl2N2O2 and a molecular weight of 207.01 g/mol .


Synthesis Analysis

The synthesis of 4,5-Dichloro-2-nitroaniline can be achieved by reacting 2,4,5-trichloronitrobenzene with approximately 200 to 3000 mol per cent of ammonia in a solvent inert to ammonia, at temperatures of approximately 150 to 220°C .


Molecular Structure Analysis

The molecular structure of 4,5-dichloro-2-nitroaniline is normal. There is an intramolecular N-H O hydrogen bond. The molecules are held together in chains by intermolecular N-H O and C-H O hydrogen bonds .


Chemical Reactions Analysis

4,5-Dichloro-2-nitroaniline is a chemical compound that has been shown to be an uncoupler of oxidative phosphorylation in ciliates .


Physical And Chemical Properties Analysis

4,5-Dichloro-2-nitroaniline has a molecular weight of 207.01 g/mol. It appears as a brown powder. It has a melting point of 177-179 °C (lit.) and a boiling point of 347.1±37.0 °C (Predicted). Its density is 1.624±0.06 g/cm3 (Predicted). It has a vapor pressure of 0.199Pa at 78.175℃ .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

4,5-Dichloro-2-nitroaniline serves as a valuable building block in organic synthesis. Researchers utilize it to create more complex molecules, such as pharmaceutical intermediates . Its unique structure makes it a versatile precursor for designing novel drugs or modifying existing ones.

Indicator for Acid-Base Titrations

In analytical chemistry, DCNA acts as an indicator for estimating the acidity of strong acids. Its pKa values in sulfonate and water solutions (-2.12 and -1.78, respectively) make it suitable for acid-base titrations . The color change associated with its protonation state aids in determining the endpoint of titration reactions.

Uncoupler of Oxidative Phosphorylation

Studies have shown that 4,5-Dichloro-2-nitroaniline acts as an uncoupler of oxidative phosphorylation in ciliates . By disrupting the coupling between electron transport and ATP synthesis, it provides insights into cellular energy metabolism and mitochondrial function.

Inhibitor Design for Protein Kinases

Researchers have synthesized a series of chlorine-substituted benzotriazole derivatives, including DCNA, as potential inhibitors of human protein kinase CK2 . These compounds play a crucial role in drug discovery, particularly for cancer and other diseases where protein kinases are implicated.

Mechanism of Action

Target of Action

4,5-Dichloro-2-nitroaniline primarily targets the G protein alpha subunits (G α) . These subunits play a crucial role in signal transduction from G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological functions.

Mode of Action

The compound interacts with its targets by binding to the G α subunits, potentially affecting the signaling transduction from GPCRs

Pharmacokinetics

It is known to have high lipophilicity , which could influence its absorption and distribution within the body

Result of Action

4,5-Dichloro-2-nitroaniline has been shown to be an uncoupler of oxidative phosphorylation in ciliates . This suggests that it could disrupt energy production within cells, leading to potential cellular dysfunction.

Action Environment

The action, efficacy, and stability of 4,5-Dichloro-2-nitroaniline can be influenced by various environmental factors. For instance, it is known to cause skin and eye irritation, and may cause respiratory irritation . Therefore, exposure to the compound should be minimized, and appropriate safety measures should be taken when handling it

Safety and Hazards

4,5-Dichloro-2-nitroaniline is harmful if swallowed, in contact with skin or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

4,5-dichloro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4Cl2N2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGTULQLEVAYRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073376
Record name 4,5-Dichloro-2-nitroaniline
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Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-2-nitroaniline

CAS RN

6641-64-1
Record name 4,5-Dichloro-2-nitrobenzenamine
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Record name 4,5-Dichloro-2-nitroaniline
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Record name 4,5-Dichloro-2-nitroaniline
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Record name 4,5-dichloro-2-nitroaniline
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Record name 4,5-DICHLORO-2-NITROANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the thermochemical properties of 4,5-Dichloro-2-nitroaniline?

A1: While the specific thermochemical data is not provided in the abstracts, a study focused on the experimental thermochemical properties of 4,5-Dichloro-2-nitroaniline exists []. This suggests that researchers are interested in understanding its thermodynamic behavior, which is crucial for various applications, including predicting its behavior in different chemical reactions and environments.

Q2: Has 4,5-Dichloro-2-nitroaniline been explored for any specific applications?

A2: One of the research papers focuses on the synthesis of 7,8-dichloro-6-Nitro-1H-1,5-benzodiazepine-2,4-(3H, 5H)-dione, utilizing 4,5-Dichloro-2-nitroaniline as a precursor []. While the specific role of 4,5-Dichloro-2-nitroaniline in the final compound's activity is not elaborated upon, this study indicates its potential utility in synthesizing molecules with potential pharmaceutical relevance, specifically targeting the NMDA receptor glycine site.

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